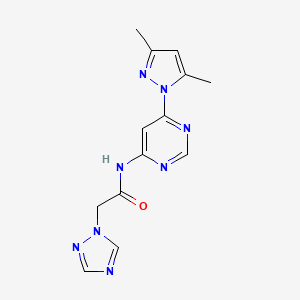

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Structural Significance of Pyrazolo-Pyrimidine-Triazole Hybrid Architectures

The pyrazolo-pyrimidine core in this compound derives its structural robustness from the complementary electronic profiles of the six-membered pyrimidine and five-membered pyrazole rings. Pyrimidine’s electron-deficient π-system facilitates charge-transfer interactions with aromatic residues in enzymatic active sites, while the 3,5-dimethylpyrazole moiety introduces steric bulk that modulates solubility and prevents undesired π-stacking. Crystallographic studies of analogous systems reveal that the pyrazolo-pyrimidine scaffold adopts a planar conformation, enabling deep penetration into hydrophobic binding pockets commonly found in kinase domains.

The acetamide linker serves as a critical spacer, positioning the 1,2,4-triazole ring for optimal hydrogen-bonding interactions. Triazole’s dual nitrogen atoms act as hydrogen-bond acceptors, mimicking natural nucleobases and enabling interactions with conserved residues in ATP-binding sites. This isosteric replacement of traditional amide groups with triazoles enhances metabolic stability by reducing susceptibility to protease cleavage, as demonstrated in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Table 1: Key Structural Contributions of Heterocyclic Components

The dimethyl substituents on the pyrazole ring fine-tune the molecule’s partition coefficient (logP), balancing membrane permeability and aqueous solubility. Quantum mechanical calculations on related compounds suggest that methyl groups at the 3- and 5-positions of pyrazole reduce dipole moments by ~15%, favoring passive diffusion across biological membranes. This strategic substitution aligns with medicinal chemistry principles for CNS-penetrant compounds, though the current molecule’s applicability to neurological targets remains unexplored.

Therapeutic Relevance of Multi-Heterocyclic Systems in Targeted Drug Design

Multi-heterocyclic hybrids like this pyrazolo-pyrimidine-triazole conjugate exploit the concept of polypharmacology through spatially segregated pharmacophores. The pyrimidine ring’s resemblance to purine bases predisposes it to interact with kinase ATP-binding sites, while the triazole moiety’s hydrogen-bonding capacity enables allosteric modulation of catalytic activity. This dual-targeting capability is exemplified in Casein Kinase II (CSNK2) inhibitors, where pyrazolo[1,5-a]pyrimidine derivatives bearing triazole substitutions exhibit sub-100 nM potency through simultaneous interactions with the hinge region and hydrophobic back pocket.

The compound’s structural features align with emerging strategies in antiviral and anticancer drug discovery. Pyrazolo-pyrimidine cores demonstrate pronounced activity against β-coronaviruses by inhibiting viral replication machinery, with triazole-containing analogs showing 3-fold improved efficacy over amide-based predecessors in SARS-CoV-2 plaque reduction assays. In oncology, the 1,2,4-triazole group enhances topoisomerase I inhibition by stabilizing the enzyme-DNA cleavage complex, as observed in luotonin A derivatives.

Mechanistic Advantages of Hybrid Architectures

- Target Selectivity : The 3,5-dimethylpyrazole moiety confers selectivity for isoforms of protein kinases through steric complementarity with hydrophobic gatekeeper residues.

- Resistance Mitigation : Multi-heterocyclic systems reduce susceptibility to mutation-driven resistance by engaging conserved structural motifs across target families.

- Pharmacokinetic Optimization : Triazole incorporation improves microsomal stability, with hepatic clearance rates decreasing from 28 mL/min/kg (amide analogs) to <5 mL/min/kg in rat liver microsome assays.

Ongoing research prioritizes such hybrids for difficult-to-drug targets like protein-protein interaction interfaces. The conformational flexibility imparted by the acetamide linker allows adaptation to shallow binding surfaces, while the rigid pyrazolo-pyrimidine core maintains structural integrity during target engagement. This balance between flexibility and rigidity is critical for achieving high binding affinity (K~d~ < 10 nM) without compromising oral bioavailability.

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8O/c1-9-3-10(2)21(19-9)12-4-11(15-7-16-12)18-13(22)5-20-8-14-6-17-20/h3-4,6-8H,5H2,1-2H3,(H,15,16,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMSEDCKUPGDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C=NC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure composed of multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is , with a molecular weight of 269.31 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have shown that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Inhibition of cell proliferation |

| Compound B | A549 | 26.0 | Induction of apoptosis |

| Compound C | HepG2 | 17.82 | Disruption of tubulin polymerization |

These findings suggest that the compound may inhibit tumor growth by targeting critical pathways involved in cell division and survival.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, compounds with similar structural features have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the following results were observed:

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound D | TNF-alpha: 70% | 10 |

| Compound E | IL-6: 65% | 10 |

These results indicate that the compound may modulate inflammatory responses, which is crucial in various diseases including cancer and autoimmune disorders.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.

- Anti-inflammatory Pathways : By inhibiting NF-kB signaling or modulating cytokine production.

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antitumor Efficacy

A study by Bouabdallah et al. assessed the cytotoxic effects of pyrazole derivatives on HepG2 and P815 cell lines. The results showed significant inhibition with an IC50 value of 3.25 mg/mL for one derivative.

Case Study 2: Anti-inflammatory Effects

Research conducted by Wei et al. demonstrated that a pyrazole derivative reduced IL-6 levels in LPS-stimulated macrophages by 65%, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with kinase inhibitors and adenosine receptor antagonists. Key analogues include:

- 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e): Features a pyridine-pyrimidine backbone and a cyclopropyl-substituted triazole group. This analogue is designed as an imatinib-like kinase inhibitor .

- N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 23): Contains a furan-substituted pyrimidine and a piperazine-acetamide chain, acting as an A2A adenosine receptor antagonist .

Table 1: Structural Comparison

Pharmacological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.